Tricyclodecanedimethanol

Polyester Synthesis Glass Transition Temperature Thermal Properties

Tricyclodecanedimethanol (TCDDM), also referred to as TCD Alcohol DM, is a saturated alicyclic diol characterized by a rigid, three-dimensional tricyclic molecular architecture derived from dicyclopentadiene. This unique structure imparts exceptional thermal and mechanical properties to polymers in which it is incorporated, including polyesters, polyurethanes, polyacrylates, and epoxy resins.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 26896-48-0
Cat. No. B213109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclodecanedimethanol
CAS26896-48-0
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESC1CC2C3CC(C2C1CO)CC3CO
InChIInChI=1S/C12H20O2/c13-5-7-1-2-10-11-4-8(12(7)10)3-9(11)6-14/h7-14H,1-6H2
InChIKeyOTLDLKLSNZMTTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclodecanedimethanol (CAS 26896-48-0): A High-Rigidity Alicyclic Diol for Demanding Polymer Synthesis and Coating Applications


Tricyclodecanedimethanol (TCDDM), also referred to as TCD Alcohol DM, is a saturated alicyclic diol characterized by a rigid, three-dimensional tricyclic molecular architecture derived from dicyclopentadiene [1]. This unique structure imparts exceptional thermal and mechanical properties to polymers in which it is incorporated, including polyesters, polyurethanes, polyacrylates, and epoxy resins . As a high-purity, colorless to pale yellow liquid with a molecular weight of 196.29 g/mol and a refractive index of approximately 1.528–1.53, TCDDM is a specialty monomer for advanced materials where enhanced glass transition temperature (Tg), mechanical strength, and environmental durability are critical requirements [2].

Tricyclodecanedimethanol vs. Conventional Diols: Why Substitution with 1,4-Cyclohexanedimethanol or Aliphatic Chain Extenders Compromises Critical Performance Metrics


Generic substitution of TCDDM with less rigid diols such as 1,4-cyclohexanedimethanol (CHDM) or linear aliphatic chain extenders often fails to meet the demanding performance specifications of high-value polymer applications. The tricyclic, cage-like structure of TCDDM provides a higher degree of molecular rigidity than monocyclic or linear alternatives, which directly translates into quantifiable differences in key material properties [1]. For instance, replacing TCDDM with CHDM in polyester synthesis results in a lower achievable glass transition temperature (Tg), limiting the polymer's operational temperature range [2]. Similarly, substituting TCDDM with conventional aliphatic chain extenders in resin formulations slows gel point formation, leading to reduced manufacturing throughput and compromised final coating hardness [3]. The following quantitative evidence demonstrates these and other critical differentiators.

Tricyclodecanedimethanol Evidence-Based Differentiation Guide: Head-to-Head Quantitative Performance Data vs. CHDM, Aliphatic Diols, and tCH-CBS


Tg Enhancement in Polyesters: TCDDM vs. 1,4-Cyclohexanedimethanol (CHDM)

When used as a diol monomer in polyester synthesis, TCDDM demonstrates superior efficacy in elevating the glass transition temperature (Tg) compared to 1,4-cyclohexanedimethanol (CHDM). This is a class-level inference derived from the comparative rigidity of the tricyclic versus monocyclic molecular architecture. Literature reports indicate that incorporating TCDDM enables polyester Tg values to be raised above 100°C, whereas CHDM-modified polyesters exhibit lower Tg increases under equivalent formulation conditions [1].

Polyester Synthesis Glass Transition Temperature Thermal Properties

Mechanical Property Enhancement in Degradable Poly(butylene succinate): TCDDM Copolyester vs. Unmodified PBS

Copolymerization of TCDDM with polybutylene succinate (PBS) yields a copolyester (PBTCDS) with substantially improved mechanical properties relative to unmodified PBS. Specifically, PBTCDS5 exhibited a tensile strength of 42 MPa and an elongation at break of 687%, while PBTCDS15 achieved an elongation at break of 860%. This compares to unmodified PBS, which is characterized by a Tg of -31.4°C and inherently poor elongation at break that limits its practical utility [1].

Biodegradable Polymers Mechanical Properties Copolyester Synthesis

Gel Point Acceleration in Resin Formulations: TCDDM vs. Conventional Aliphatic Chain Extenders

In resin and coating formulations, the use of TCDDM as a building block accelerates the formation of the gel point by a factor of three compared to conventional aliphatic chain extenders. This directly translates to reduced processing time and increased production throughput for manufacturers [1].

Coatings Resin Curing Process Efficiency

Isotropic Charge Transport Stability Under Mechanical Strain: rTCDs-CBS Polymer vs. tCH-CBS Polymer

In the design of n-type semiconducting polymers for stretchable electronics, an isomeric mixture of tricyclodecanedimethanol (rTCDs-CBS) used as a conjugation break spacer enables retention of 77% of charge carrier mobility in the parallel direction and 104% in the perpendicular direction after 1000 cycles at 40% strain. In contrast, polymers incorporating the monocyclic trans-1,4-cyclohexanediol (tCH-CBS) spacer suffer from low mobility and poor structural stability under deformation, while the pure 2,5-TCD-CBS isomer provides high initial mobility but lacks mechanical durability [1].

Stretchable Electronics Semiconducting Polymers Conjugation Break Spacers

High Refractive Index Diacrylate Derivative: TCDDM Diacrylate vs. Standard Acrylates

The diacrylate derivative of TCDDM, tricyclodecanedimethanol diacrylate (TCDDA), exhibits a high refractive index of 1.506 at 25°C (n20/D). This value is notably higher than that of many standard low-viscosity difunctional acrylate monomers, making TCDDA a preferred monomer for applications requiring high optical clarity and light management, such as optical coatings and adhesives . Furthermore, TCDDA is characterized by a low viscosity range of 110-160 mPa·s at 25°C, facilitating easy processing in UV/EB curing systems .

Optical Materials UV-Curable Coatings Refractive Index

Enhanced Adhesion Strength in Polyurethane Methacrylate Adhesives: TCDDA vs. Other Reactive Diluents

In dual-curable polyurethane methacrylate-based adhesive formulations for cord/rubber composites, the use of TCDDA as a reactive diluent yielded the highest recorded adhesion strength of 103 N cm⁻¹. This value was achieved at an optimal NCO:OH ratio of 4 and was superior to formulations using alternative reactive diluents evaluated in the same study .

Adhesives Polyurethane Reactive Diluent

Tricyclodecanedimethanol in Practice: High-Value Application Scenarios Validated by Comparative Performance Data


High-Tg Polyesters for Automotive and Electronic Components

TCDDM is the diol of choice for synthesizing polyesters requiring glass transition temperatures exceeding 100°C, a benchmark unattainable with CHDM in equivalent formulations. This thermal stability is critical for under-the-hood automotive parts, electrical connectors, and electronic device housings that must withstand elevated operating temperatures without softening or deformation [1].

High-Strength, Degradable Bioplastics for Flexible Packaging

By incorporating TCDDM into PBS copolyesters, formulators achieve a dual benefit: a Tg increase of up to 8.6°C and an elongation at break of up to 860%, representing a dramatic improvement over brittle, unmodified PBS. This enables the production of flexible, tough, and still degradable films for agricultural mulch, compostable bags, and food packaging where mechanical durability during use is paramount [2].

Stretchable and Wearable Organic Electronics

The unique isomeric mixture of TCDDM-derived conjugation break spacers (rTCDs-CBS) is essential for fabricating n-type semiconducting polymers that maintain stable charge transport under repeated mechanical deformation. With 77-104% mobility retention after 1000 strain cycles, these materials are uniquely suited for next-generation wearable sensors, flexible displays, and electronic skin applications where both electronic performance and mechanical robustness are required [3].

High-Performance UV-Curable Optical Coatings and Adhesives

TCDDA, the diacrylate derivative of TCDDM, offers a high refractive index (1.506) combined with low viscosity (110-160 mPa·s), making it an ideal monomer for UV/EB-cured optical coatings on lenses, displays, and optical fibers. In adhesive applications, TCDDA-based formulations achieve industry-leading adhesion strengths of 103 N cm⁻¹ in demanding composite bonding scenarios, directly validated in cord/rubber systems .

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